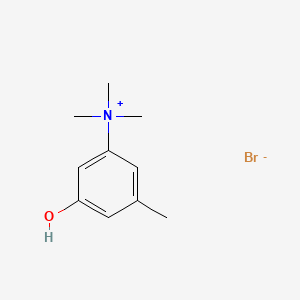
(5-Hydroxy-m-tolyl)trimethylammonium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Hydroxy-m-tolyl)trimethylammonium bromide is a quaternary ammonium compound with the molecular formula C10H16NOBr. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a hydroxy group attached to a methyl-substituted phenyl ring, along with a trimethylammonium group and a bromide ion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (5-Hydroxy-m-tolyl)trimethylammonium bromide typically involves the quaternization of (5-Hydroxy-m-tolyl)amine with methyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction mixture is then cooled, and the product is precipitated by the addition of a non-solvent such as diethyl ether.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems allows for precise control of temperature, pressure, and reactant concentrations, leading to efficient production of this compound.
Types of Reactions:
Oxidation: The hydroxy group in this compound can undergo oxidation to form a quinone derivative.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The bromide ion can be substituted with other nucleophiles such as chloride, iodide, or hydroxide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions are typically carried out in polar solvents such as water or methanol.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted ammonium salts.
Applications De Recherche Scientifique
(5-Hydroxy-m-tolyl)trimethylammonium bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane dynamics due to its ability to interact with lipid bilayers.
Medicine: Investigated for its potential use as an antimicrobial agent.
Industry: Utilized in the production of surfactants and detergents.
Mécanisme D'action
The mechanism of action of (5-Hydroxy-m-tolyl)trimethylammonium bromide involves its interaction with cell membranes. The trimethylammonium group interacts with the negatively charged phospholipid head groups, disrupting the membrane structure. This leads to increased permeability and eventual cell lysis. The hydroxy group may also participate in hydrogen bonding, further stabilizing the interaction with the membrane.
Comparaison Avec Des Composés Similaires
- (5-Hydroxy-o-tolyl)trimethylammonium bromide
- (5-Bromopentyl)trimethylammonium bromide
- Benzyltrimethylammonium bromide
Comparison:
- (5-Hydroxy-o-tolyl)trimethylammonium bromide: Similar structure but with the hydroxy group in the ortho position. This positional difference can affect the compound’s reactivity and interaction with biological membranes.
- (5-Bromopentyl)trimethylammonium bromide: Contains a bromopentyl group instead of a hydroxy-m-tolyl group, leading to different chemical properties and applications.
- Benzyltrimethylammonium bromide: Lacks the hydroxy group, which significantly alters its chemical reactivity and biological activity.
(5-Hydroxy-m-tolyl)trimethylammonium bromide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties that are not observed in its analogs.
Propriétés
Numéro CAS |
66967-99-5 |
|---|---|
Formule moléculaire |
C10H16BrNO |
Poids moléculaire |
246.14 g/mol |
Nom IUPAC |
(3-hydroxy-5-methylphenyl)-trimethylazanium;bromide |
InChI |
InChI=1S/C10H15NO.BrH/c1-8-5-9(11(2,3)4)7-10(12)6-8;/h5-7H,1-4H3;1H |
Clé InChI |
WLAJCVWBERTRKP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)O)[N+](C)(C)C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


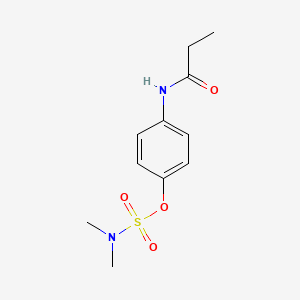
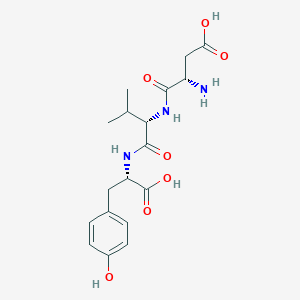

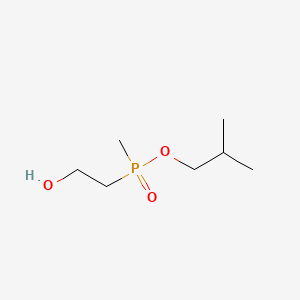


![N-[2,5-dihydroxy-4-(methoxymethyl)phenyl]acetamide](/img/structure/B13765116.png)
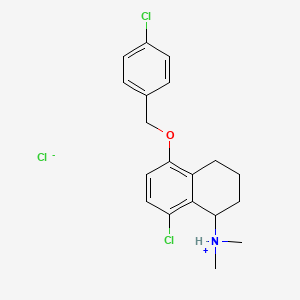
![7,12-Dipropylbenzo[a]anthracene](/img/structure/B13765126.png)
![N-Methyl-norgranatanol-3-alpha-(4-chlorobenzhydryl)aether [German]](/img/structure/B13765131.png)
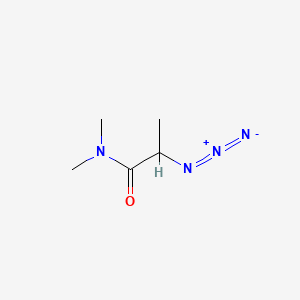
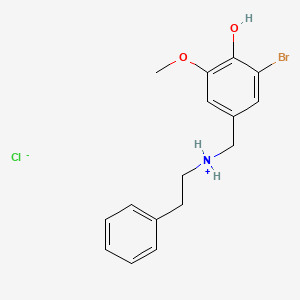

![2-[Benzyl-[[4-(diethylamino)phenyl]methyl]amino]-1-(4-chlorophenyl)ethanone;hydrochloride](/img/structure/B13765150.png)
